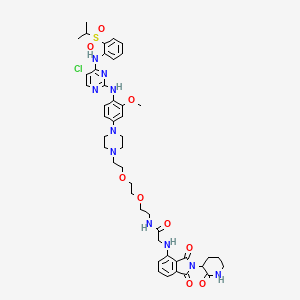TL13-22
CAS No.: 2229036-65-9
Cat. No.: VC6888587
Molecular Formula: C45H55ClN10O9S
Molecular Weight: 947.51
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2229036-65-9 |
|---|---|
| Molecular Formula | C45H55ClN10O9S |
| Molecular Weight | 947.51 |
| IUPAC Name | N-[2-[2-[2-[4-[4-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]-3-methoxyphenyl]piperazin-1-yl]ethoxy]ethoxy]ethyl]-2-[[1,3-dioxo-2-(2-oxopiperidin-3-yl)isoindol-4-yl]amino]acetamide |
| Standard InChI | InChI=1S/C45H55ClN10O9S/c1-29(2)66(61,62)38-12-5-4-9-34(38)51-41-32(46)27-50-45(53-41)52-33-14-13-30(26-37(33)63-3)55-19-17-54(18-20-55)21-23-65-25-24-64-22-16-47-39(57)28-49-35-10-6-8-31-40(35)44(60)56(43(31)59)36-11-7-15-48-42(36)58/h4-6,8-10,12-14,26-27,29,36,49H,7,11,15-25,28H2,1-3H3,(H,47,57)(H,48,58)(H2,50,51,52,53) |
| Standard InChI Key | JVBGYTWMZKXATO-UHFFFAOYSA-N |
| SMILES | CC(C)S(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=C(C=C(C=C3)N4CCN(CC4)CCOCCOCCNC(=O)CNC5=CC=CC6=C5C(=O)N(C6=O)C7CCCNC7=O)OC |
Introduction
Chemical Structure and Properties
TL13-22 features a complex structure designed to mimic the ALK-binding domain of TL13-12 while omitting the cereblon-binding component. Its IUPAC name is N-(2-(2-(2-(4-(4-((5-Chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-3-methoxyphenyl)piperazin-1-yl)ethoxy)ethoxy)ethyl)-2-((1,3-dioxo-2-(2-oxopiperidin-3-yl)isoindolin-4-yl)amino)acetamide . Key physicochemical properties are summarized below:
| Property | Value |
|---|---|
| CAS Number | 2229036-65-9 |
| Molecular Weight | 947.5 g/mol |
| Molecular Formula | |
| Solubility | 250 mg/mL in DMSO |
| Purity | ≥98% |
| Storage Conditions | -20°C (powder); -80°C (solution) |
Table 1: Chemical and physical properties of TL13-22 .
The compound’s solubility in dimethyl sulfoxide (DMSO) facilitates its use in in vitro assays, though repeated freeze-thaw cycles must be avoided to maintain stability .
Biological Activity and Mechanism of Action
Selectivity Profile
While TL13-22 primarily targets ALK, off-target effects on related kinases such as Aurora A and FER have been observed at higher concentrations (>1 μM) . These interactions are likely due to structural similarities among kinase ATP-binding pockets, underscoring the importance of dose optimization in experimental designs.
Pharmacological Data
TL13-22’s pharmacological characteristics are critical for its application in mechanistic studies. Key parameters include:
| Parameter | Value |
|---|---|
| ALK Inhibition () | 0.54 nM |
| Cereblon Binding () | No significant activity (>10 μM) |
| Plasma Stability | >24 hours (human, in vitro) |
| Metabolic Half-Life | 6 hours (mouse microsomes) |
Table 2: Pharmacological profile of TL13-22 .
The compound’s stability in plasma and microsomal preparations supports its use in ex vivo models, though its lack of oral bioavailability limits in vivo applications .
Research Applications
TL13-22 is predominantly utilized in two contexts:
Validation of PROTAC Mechanisms
In studies involving TL13-12, TL13-22 controls for off-target effects by confirming that observed phenotypic changes (e.g., cell cycle arrest) result from ALK degradation rather than inhibition . For example, in H3122 NSCLC cells, TL13-12 reduced ALK levels by >90% at 100 nM, whereas TL13-22 showed no degradation at equivalent doses .
Kinase Inhibition Studies
TL13-22’s high ALK affinity makes it a valuable tool for dissecting ALK-dependent signaling pathways. In Ba/F3 cells expressing ALK fusion proteins, TL13-22 suppressed IL-3-independent proliferation with an of 1.2 nM, comparable to first-generation ALK inhibitors like crizotinib .
Comparative Analysis with TL13-112
TL13-112, a structurally related PROTAC, highlights TL13-22’s unique role. While both compounds share an ALK-targeting domain, TL13-112 incorporates a pomalidomide-derived cereblon ligand, enabling degradation of ALK and off-target kinases (e.g., PTK2, Aurora A) . The table below contrasts their properties:
| Feature | TL13-22 | TL13-112 |
|---|---|---|
| Mechanism | ALK inhibitor | PROTAC (ALK degrader) |
| (ALK) | N/A | 10 nM (H3122) |
| Off-target Kinases | Aurora A, FER (≥1 μM) | PTK2, Aurora A, RSK1 (≥0.5 μM) |
| Cereblon Binding | None |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume